molecular formula C19H20O6 B309435 Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate

Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate

Cat. No. B309435
M. Wt: 344.4 g/mol
InChI Key: FDBPOVVOCNRYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate, also known as EEBM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EEBM is a derivative of benzoic acid and has a molecular formula of C20H22O6. In

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation, pain, and fever. This compound may also act as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant activity, protecting cells from oxidative damage. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate is a relatively stable compound that is easy to synthesize and purify. It has been shown to be effective in animal models of inflammation, pain, and fever, making it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the use of this compound as a sunscreen agent, either alone or in combination with other compounds. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.

Synthesis Methods

The synthesis of Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with 2-ethoxybenzoyl chloride in the presence of triethylamine and ethyl chloroformate. The reaction is carried out at room temperature under nitrogen atmosphere, and the resulting product is purified using column chromatography. The yield of this compound is typically around 80%.

Scientific Research Applications

Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use as a sunscreen agent due to its ability to absorb UV radiation.

properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxybenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C19H20O6/c1-4-23-15-9-7-6-8-14(15)19(21)25-16-11-10-13(12-17(16)22-3)18(20)24-5-2/h6-12H,4-5H2,1-3H3

InChI Key

FDBPOVVOCNRYRQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C(=O)OCC)OC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C(=O)OCC)OC

Origin of Product

United States

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